While there is no published scientific research directly investigating 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one (FNB37166), it can be purchased from commercial suppliers []. This suggests potential research applications, though the specific areas of interest remain unknown.
The structure of FNB37166 combines several functional groups that might be of interest to researchers:
The combination of these moieties in FNB37166 warrants further investigation to understand its potential interactions with biological targets.
Given the structural features of FNB37166, future research could explore its potential applications in various areas:
VK-II-36 is a synthetic compound characterized by its unique structure, which includes a benzimidazole core and an imidazole side chain. The compound has garnered interest due to its specific biological activities, particularly as a modulator of calcium release mechanisms within cells. Its chemical structure can be represented as follows:
VK-II-36 has been studied for its role in modulating calcium signaling pathways, particularly in relation to store-overload-induced calcium release (SOICR). This mechanism is crucial for various cellular processes, including muscle contraction and neurotransmitter release. Research indicates that VK-II-36 acts as an inhibitor of SOICR in specific cell lines, such as HEK293 cells, suggesting its potential utility in studying calcium-related physiological processes .
The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques. The general approach includes:
VK-II-36 has potential applications in various fields, including:
VK-II-36 shares structural similarities with several other compounds that also interact with calcium signaling pathways. Here are some notable examples:
Compound Name | CAS Number | Biological Activity |
---|---|---|
VK-II-86 | 955371-84-3 | Inhibitor of store-overload-induced calcium release |
Carvedilol | 72956-09-3 | Beta-blocker with antioxidant properties |
Dantrolene | 7261-95-4 | Muscle relaxant that inhibits calcium release |
VK-II-36's uniqueness lies in its specific structural features that allow it to selectively inhibit SOICR without affecting other calcium signaling pathways significantly. This selectivity could make it a valuable tool for dissecting the roles of different calcium signaling mechanisms in health and disease.
Irritant